molecular formula C7H11N3O2S B13012413 4-amino-N,N-dimethylpyridine-3-sulfonamide

4-amino-N,N-dimethylpyridine-3-sulfonamide

Cat. No.: B13012413
M. Wt: 201.25 g/mol
InChI Key: FQYWEHPOBVWAKF-UHFFFAOYSA-N
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Description

4-Amino-N,N-dimethylpyridine-3-sulfonamide is a chemical compound for research and development purposes. The combined pyridine-sulfonamide structure suggests potential as a building block or intermediate in organic synthesis and medicinal chemistry. Compounds with sulfonamide groups are often investigated for various biological activities. This product is strictly for Research Use Only and is not intended for human, veterinary, or household use. Note: The specific properties, applications, and mechanisms of action for this compound are not currently detailed in available scientific literature. Researchers are advised to consult specific scientific databases for further information. The information presented here is based on the analysis of the compound's name and related chemical classes and should be verified through appropriate experimental characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

4-amino-N,N-dimethylpyridine-3-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-10(2)13(11,12)7-5-9-4-3-6(7)8/h3-5H,1-2H3,(H2,8,9)

InChI Key

FQYWEHPOBVWAKF-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CN=C1)N

Origin of Product

United States

Synthetic Strategies and Methodologies

Established Reaction Pathways for Pyridine (B92270) Sulfonamide Scaffolds

The traditional synthesis of pyridine sulfonamides relies on a series of well-established chemical transformations. The logical pathway to the target compound involves starting with an appropriately substituted pyridine, followed by the introduction of the sulfonyl group and subsequent formation of the sulfonamide.

The introduction of a sulfonic acid group directly onto the pyridine ring is a key step. For the target molecule, the starting material of choice is 4-aminopyridine (B3432731). The electron-donating nature of the amino group at the C4 position directs electrophilic aromatic substitution to the C3 and C5 positions.

Direct sulfonation of 4-aminopyridine has been successfully achieved using strong sulfonating agents. One documented method involves the reaction of 4-aminopyridine with oleum (B3057394) (fuming sulfuric acid, H₂SO₄·xSO₃). nih.gov In this reaction, 4-aminopyridine is dissolved in 20% oleum and heated, leading to the formation of the zwitterionic product, 4-aminopyridinium-3-sulfonate, which can be isolated as a hydrate (B1144303) after recrystallization from water. nih.gov

An alternative and common laboratory-scale approach is the use of chlorosulfonic acid (ClSO₃H). The reaction of 4-aminopyridine with chlorosulfonic acid, typically in a chlorinated solvent such as 1,2-dichloroethane (B1671644) at elevated temperatures, also yields 4-aminopyridine-3-sulfonic acid. The general principle of sulfonating aminopyridines is further supported by the synthesis of 6-aminopyridine-3-sulfonic acid from 2-aminopyridine (B139424) using concentrated sulfuric acid at high temperatures. rasayanjournal.co.in

Table 1: Direct Sulfonation of Aminopyridines

Starting Material Reagent Conditions Product Reference
4-Aminopyridine 20% Oleum Heat to 393 K for 4 days 4-Aminopyridinium-3-sulfonate monohydrate nih.gov
4-Aminopyridine Chlorosulfonic acid 1,2-Dichloroethane, 50–70°C, 6–8 hours 4-Aminopyridine-3-sulfonic acid

Once the sulfonic acid group is in place, the next stage is the formation of the sulfonamide bond. This is typically a two-step process: conversion of the sulfonic acid to a more reactive sulfonyl chloride, followed by reaction with the desired amine.

The transformation of a pyridine sulfonic acid into its corresponding sulfonyl chloride is commonly achieved using chlorinating agents like phosphorus pentachloride (PCl₅), often in the presence of phosphorus oxychloride (POCl₃) as a catalyst or solvent. rasayanjournal.co.inchemicalbook.com For instance, 6-aminopyridine-3-sulfonic acid can be converted to 6-aminopyridine-3-sulfonyl chloride by refluxing with PCl₅ and a catalytic amount of POCl₃. rasayanjournal.co.in The resulting sulfonyl chloride is a highly reactive intermediate.

The final step to create the sulfonamide involves reacting the sulfonyl chloride with an amine. To synthesize 4-amino-N,N-dimethylpyridine-3-sulfonamide, the intermediate 4-amino-pyridine-3-sulfonyl chloride would be reacted with dimethylamine (B145610) ((CH₃)₂NH). This is a standard nucleophilic substitution reaction where the nitrogen of dimethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide linkage. The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the HCl byproduct. researchgate.neteurjchem.com

The synthetic sequence is critical for success. As established in section 2.1.1, the 4-amino group is best installed prior to sulfonation, as it serves as a directing group for the incoming electrophile. nih.gov Therefore, commercially available 4-aminopyridine is the logical starting point for the synthesis.

The "N,N-dimethyl" substituents are part of the sulfonamide functional group and are introduced during the sulfonamide formation step (section 2.1.2) by using dimethylamine as the nucleophile. This approach is more direct and efficient than attempting to N,N-dimethylate a primary sulfonamide (-SO₂NH₂) in a separate step, which could lead to side reactions.

Advanced Catalytic Systems in Sulfonamide Synthesis

While traditional methods are robust, modern synthetic chemistry emphasizes the development of more efficient, milder, and sustainable protocols. This includes the use of advanced catalysts and metal-free reaction conditions.

4-Dimethylaminopyridine (B28879) (DMAP) is a highly effective nucleophilic catalyst for a variety of reactions, including the formation of sulfonamides. nih.govwikipedia.org Sulfonylation of amines can proceed through two main mechanisms: a direct pathway where a base deprotonates the amine, increasing its nucleophilicity, or a nucleophilic catalysis pathway. nih.gov

In the DMAP-catalyzed mechanism, DMAP acts as a superior nucleophile rather than just a base. It first reacts with the sulfonyl chloride to displace the chloride and form a highly reactive N-sulfonyl-DMAP-pyridinium salt intermediate. nih.govacs.org This intermediate is much more susceptible to nucleophilic attack by the amine (in this case, dimethylamine) than the original sulfonyl chloride. The subsequent reaction with the amine regenerates the DMAP catalyst, completing the catalytic cycle. wikipedia.org

Density Functional Theory (DFT) studies have confirmed the efficacy of this pathway, showing that the energy barrier to form the sulfonyl-DMAP intermediate is significantly lower than that of intermediates formed with other bases like 2,4,6-collidine. nih.gov This allows the reaction to proceed under milder conditions and often at a much faster rate. acs.org

Table 2: Comparison of Additives in Sulfonylation Reactions

Additive Catalytic Mechanism Intermediate Energy Barrier Relative Efficiency Reference
Triethylamine/Collidine Base Catalysis High Lower nih.gov

Growing environmental concerns have spurred the development of metal-free and sustainable methods for sulfonamide synthesis, aiming to reduce reliance on hazardous reagents and transition metals. rsc.orgnih.gov

Several innovative strategies have emerged:

Photocatalytic Methods: Visible-light photoredox catalysis enables the direct C-H sulfonamidation of certain heterocycles, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.net Another approach uses photocatalysis to generate aryl radicals from abundant precursors like aryl triflates, which then couple with a sulfur dioxide surrogate and an amine in a three-component reaction. rsc.org

Oxidative Coupling: Iodine-based systems, such as iodine in combination with tert-butyl hydroperoxide (TBHP), can promote the synthesis of sulfonamides from N-hydroxy sulfonamides and amines under metal-free conditions. rsc.org

Green Solvents: Performing reactions in environmentally benign solvents like water or biomass-derived solvents significantly improves the sustainability of the process. Facile methods for synthesizing sulfonamides in aqueous media, which often allow for simple product isolation via filtration, have been developed. nih.goviscientific.org

Direct C-H Functionalization: Protocols that enable the direct conversion of C-H bonds to C-N bonds are highly atom-economical. Metal-free systems using organic promoters like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been developed for the C-H functionalization of aliphatic sulfonamides. nih.gov For aromatic systems, direct sulfonamidation of electron-rich compounds can be achieved using an in situ generated N-sulfonylamine as the active electrophile. rsc.org

These advanced methods offer powerful and greener alternatives to traditional synthetic routes, providing pathways that are often milder, more efficient, and have a broader substrate scope.

Green Chemistry Principles and Sustainable Synthetic Routes

The integration of green chemistry principles into the synthesis of sulfonamides aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. researchgate.net For compounds like this compound, this involves reimagining traditional synthetic steps, such as the reaction between a sulfonyl chloride and an amine, which often uses harsh conditions and toxic solvents. organic-chemistry.orgnih.gov

Sustainable strategies focus on several key areas:

Use of Greener Solvents: A primary goal is the replacement of volatile and hazardous organic solvents. Aqueous media, such as deionized water, represent an ideal green solvent. For instance, the synthesis of an ion-associate complex of a related benzamide (B126) derivative was successfully performed in deionized water at room temperature, highlighting a green chemistry approach. mdpi.com

Alternative Reagents and Catalysts: The use of molecular oxygen as an oxidant and ammonia (B1221849) as a nitrogen source are examples of greener reagents. researchgate.net Furthermore, employing reusable catalysts, such as nanomagnetically supported biocatalysts, can facilitate reactions in aqueous media and simplify product purification. nih.gov

Atom Economy: Synthetic routes are designed to maximize the incorporation of all starting materials into the final product. One-pot and multicomponent reactions are inherently more atom-economical. researchgate.net

Energy Efficiency: The use of microwave irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.net

Research has demonstrated the synthesis of sulfonamides via the electrochemical oxidation of thiols and amines, which successfully incorporated ammonia and avoided harsh chemical oxidants. acs.org Another approach involves a copper-catalyzed synthesis from boronic acids, amines, and a sulfur dioxide surrogate, though this particular method was noted to be less successful with ammonia itself. acs.org

Table 1: Application of Green Chemistry Principles to Sulfonamide Synthesis

Green Chemistry PrincipleApplication in Sulfonamide SynthesisExample/Reference
Safer Solvents Replacing traditional organic solvents with water or performing reactions under solvent-free conditions.Ion-associate complex formation in deionized water at room temperature. mdpi.com
Atom Economy Utilizing one-pot, multicomponent reactions to incorporate a majority of reactant atoms into the final product.Three-component synthesis of aminopyridines. nih.gov
Use of Renewable Feedstocks/Reagents Employing molecular oxygen as an oxidant and ammonia as a nitrogen source.Construction of sulfonamides from thiols and amines using molecular oxygen. researchgate.net
Catalysis Using efficient and recyclable catalysts to minimize waste and enable milder reaction conditions.Use of Fe3O4@SiO2@PCLH-TFA as a recoverable catalyst for pyridine synthesis. nih.gov
Design for Energy Efficiency Applying microwave irradiation to accelerate reactions and reduce energy consumption.Microwave-assisted synthesis of 1,4-pyranonaphthoquinone derivatives. researchgate.net

Solid-Phase Synthesis Techniques for Derivatives

Solid-phase synthesis is a powerful technique for the preparation of compound libraries, which is particularly valuable in drug discovery. This methodology allows for the systematic modification of a core scaffold, such as this compound, to explore structure-activity relationships. The key advantage is the simplification of purification, as excess reagents and by-products are washed away from the resin-bound product.

A general strategy for synthesizing derivatives of the target compound on a solid support would involve the following steps:

Immobilization: An appropriate building block is anchored to a solid support (resin). For example, an N-terminally protected 4-aminopyridine derivative could be attached to a resin like 2-chlorotrityl chloride (2-CTC) resin.

Sulfonamide Formation: The resin-bound pyridine could then undergo chlorosulfonylation followed by amination with dimethylamine. Alternatively, a pre-formed sulfonamide can be coupled to the resin. One study demonstrated the on-resin synthesis of a sulfonamide by reacting a resin-bound peptide's N-terminal amine with toluenesulfonyl chloride. diva-portal.org

Further Functionalization: With the core structure immobilized, further chemical transformations can be performed. For instance, the amino group at the 4-position could be acylated or alkylated.

Cleavage: Once the desired molecular structure is assembled, the final compound is cleaved from the solid support using an appropriate reagent, such as trifluoroacetic acid (TFA), yielding the purified product. researchgate.net

Research on the solid-phase synthesis of related sulfonimidamide pseudopeptides provides a relevant model. diva-portal.org In one approach, a sulfonamide peptide was first synthesized on the resin, which was then further reacted to introduce additional diversity before cleavage. diva-portal.org This highlights the modularity of the solid-phase approach, which allows for the introduction of diversity at multiple points in the synthetic sequence.

Table 2: Representative Scheme for Solid-Phase Synthesis of a Sulfonamide Derivative

StepDescriptionReagents & Conditions
1. Immobilization An amino-functionalized component is attached to a solid support.Resin (e.g., 2-CTC), protected amine, base (e.g., DIPEA) in a solvent like DCM.
2. Sulfonamide Coupling The resin-bound amine is reacted with a sulfonyl chloride to form the sulfonamide linkage.Aryl or alkyl sulfonyl chloride, base, room temperature. diva-portal.org
3. Derivatization (Optional) Further modification of the immobilized molecule.Varies depending on the desired modification (e.g., acylation, alkylation).
4. Cleavage The final product is released from the solid support.Acidic cleavage (e.g., TFA in DCM) or using a specific reagent like HFIP in DCM. diva-portal.org

One-Pot Synthesis Approaches

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. organic-chemistry.org For a molecule like this compound, this approach can streamline the assembly of the substituted pyridine ring and the sulfonamide group.

A highly relevant example is the one-pot, three-component reaction for the synthesis of 3-sulfonyl-2-aminopyridines. nih.gov This protocol couples N,N-dimethylacroleines, sulfonylacetonitriles, and an amine to generate the desired substituted aminopyridine scaffold in high yields and purity, often without the need for column chromatography. nih.gov Adapting this strategy could potentially be used to construct the core of the target molecule.

Other one-pot strategies for forming the sulfonamide group itself have been developed:

From Carboxylic Acids and Amines: A novel method allows for the one-pot synthesis of sulfonamides directly from aromatic carboxylic acids and amines, which are common starting materials for amide couplings. nih.govprinceton.edu This process uses a copper-catalyzed decarboxylative chlorosulfonylation followed by in-situ amination. nih.govprinceton.edu

From Amine-Derived Sulfonate Salts: Another efficient one-pot method involves the reaction of amine-derived sulfonate salts with an amine in the presence of cyanuric chloride. organic-chemistry.org This approach is notable for its mild reaction conditions (room temperature) and good to excellent yields. organic-chemistry.org

The catalyst 4-(dimethylamino)pyridine (DMAP), a structural relative of the target compound, is itself a highly effective promoter for one-pot, three-component reactions, such as the synthesis of highly functionalized 4H-thiopyrans. wikipedia.orgnih.gov

Table 3: Comparison of One-Pot Synthetic Approaches for Sulfonamides

MethodStarting MaterialsKey Reagents/CatalystKey FeatureReference
Three-Component Pyridine Synthesis N,N-dimethylacroleine, sulfonylacetonitrile, amine/ammoniaBase-mediated couplingDirectly constructs the substituted aminopyridine core. Scalable and high-yielding. nih.gov
Decarboxylative Sulfonylation Aromatic carboxylic acid, amineCopper catalyst, SO2Cl2Converts readily available carboxylic acids into sulfonamides. nih.govprinceton.edu
From Sulfonate Salts Amine-derived sulfonate salt, primary/secondary amineCyanuric chloride, triethylamineMild, room-temperature conditions and avoids corrosive reagents like sulfonyl chlorides. organic-chemistry.org

Chemical Reactivity and Derivatization

Transformations of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) is a robust functional group, yet it can undergo several key reactions, providing a gateway to novel molecular architectures.

The oxidation of sulfonamides can lead to the formation of sulfonic acid derivatives. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide. evitachem.com While specific studies on the oxidation of 4-amino-N,N-dimethylpyridine-3-sulfonamide are not extensively documented, the general reactivity of sulfonamides suggests that it would be susceptible to such transformations. The presence of the electron-donating amino group on the pyridine (B92270) ring may influence the reaction conditions required for oxidation.

Reduction of the sulfonamide group can yield the corresponding amines. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). evitachem.com This reaction would convert the sulfonamide moiety in this compound to a sulfenamide (B3320178) or, with more extensive reduction, to the corresponding aminomethylpyridine. The specific outcome would depend on the reaction conditions and the reducing agent employed.

The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups. evitachem.com Furthermore, the nitrogen of the sulfonamide can be functionalized. For instance, sulfonamides can react with various electrophiles.

A significant class of reactions involving the sulfonamide moiety is its use in "click chemistry," specifically the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. This reaction allows for the modular assembly of complex molecules. acs.org While not directly demonstrated on this compound, the principles of SuFEx could be applied to its derivatives, enabling the creation of novel conjugates. acs.org

Modifications of the Pyridine Ring System and Amino Group

The pyridine ring and the amino group are key sites for structural modification. The electron-donating nature of the amino group activates the pyridine ring towards electrophilic substitution, while the amino group itself is nucleophilic and can react with a variety of electrophiles.

The amino group can undergo reactions such as acylation, alkylation, and diazotization. For instance, the reaction of 4-aminopyridines with acyl chlorides can lead to N-acylated products. nih.gov Reductive alkylation can convert the primary amino group to secondary or tertiary amines. nih.gov

The pyridine ring itself can be subject to various modifications. For example, the synthesis of 4-substituted pyridine-3-sulfonamides has been achieved through nucleophilic aromatic substitution on 4-chloropyridine-3-sulfonamide (B47618). researchgate.netmdpi.comchemicalbook.com This suggests that if the amino group of this compound were to be transformed into a suitable leaving group, similar substitutions could be performed.

Design and Synthesis of Structural Analogues and Hybrid Compounds

The synthesis of structural analogues and hybrid compounds based on the pyridine-3-sulfonamide (B1584339) core is an active area of research, driven by the quest for molecules with novel properties. researchgate.netnih.govnih.gov

A variety of pyridine-3-sulfonamide derivatives have been synthesized, showcasing the versatility of this scaffold. These syntheses often start from readily available precursors and involve multi-step reaction sequences. For example, a series of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides were synthesized by reacting 4-substituted pyridine-3-sulfonamides with appropriate aryl isocyanates. researchgate.net

Another approach involves the synthesis of pyridine-based sulfonamides through the reaction of an appropriate aminopyridine with a sulfonyl chloride. eurjchem.com This method allows for the introduction of diverse substituents on both the pyridine ring and the sulfonamide nitrogen.

A general method for the synthesis of novel pyridine-based sulfonamides involves the reaction of N-cyanoacetoarylsulfonylhydrazide with various electrophiles. acs.org This strategy has been used to create a library of functionalized pyridine-based compounds incorporating sulfonamide moieties. acs.org

The following table summarizes some of the synthetic methods used to generate pyridine-3-sulfonamide derivatives:

Starting MaterialReagentsProduct TypeReference
4-Substituted pyridine-3-sulfonamidesAryl isocyanates, K₂CO₃4-Substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides researchgate.net
AminopyridineSulfonyl chloride, DichloromethaneSubstituted pyridine-based sulfonamides eurjchem.com
N-CyanoacetoarylsulfonylhydrazideVarious electrophilesFunctionalized pyridine-based sulfonamides acs.org
4-Chloropyridine-3-sulfonamideSodium azide, Terminal alkynes, CuI, Triethylamine4-(1,2,3-Triazol-1-yl)pyridine-3-sulfonamides mdpi.com

These examples highlight the broad scope for creating a diverse library of compounds based on the this compound scaffold, each with potentially unique chemical and physical properties.

Fused Heterocyclic Sulfonamide Architectures (e.g., Pyrrolo[2,3-d]pyrimidine-sulfonamide, Thiazole-Sulfonamide)

The synthesis of pyrrolo[2,3-d]pyrimidine-sulfonamide derivatives is a significant area of research due to their potential as antitumor and radioprotective agents. mdpi.com General synthetic routes to these scaffolds often involve the construction of the pyrrolo[2,3-d]pyrimidine core followed by the introduction of a sulfonamide moiety, or the use of a pre-functionalized building block. For instance, novel series of pyrrolo[2,3-d]pyrimidines bearing sulfonamide groups have been synthesized and evaluated for their biological activities. mdpi.com However, the specific use of this compound as a starting material for these complex heterocyclic systems is not documented in the reviewed literature.

Similarly, the synthesis of thiazole-sulfonamide derivatives typically involves the use of 2-aminothiazole (B372263) as a key building block. google.com This readily available starting material can be sulfonylated to produce a variety of sulfonamide derivatives. google.com The reactivity of 2-aminothiazole makes it a versatile precursor for creating diverse libraries of compounds for biological screening. google.com

Pyrimidine-2-sulfonamide (B129813) Derivatives

The development of pyrimidine-2-sulfonamide derivatives has been pursued for various therapeutic applications, including their use as anticancer agents. evitachem.com Synthetic strategies often involve the hybridization of pharmacophoric fragments, such as a sulfonamide group and a pyrimidine (B1678525) ring, to generate novel chemical entities with desired biological activities. evitachem.com While a range of pyrimidine sulfonamide derivatives have been synthesized and studied, the literature does not specify the use of this compound in the direct synthesis of pyrimidine-2-sulfonamide derivatives.

Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at improving the physicochemical and pharmacological properties of a lead compound. researchgate.net The sulfonamide group itself is often considered a bioisostere for other functional groups, such as carboxylic acids. In the context of lead optimization, various fragments of a molecule can be systematically replaced to enhance potency, selectivity, or metabolic stability. While there are reports on the lead optimization of other 4-aminopyridine (B3432731) derivatives, specific examples of bioisosteric replacements involving the This compound scaffold are not described in the available research. googleapis.com The general principles of bioisosterism are well-established, but their direct application to this specific compound for lead optimization purposes has not been documented. nih.govachemblock.com

Mechanistic Elucidation of Molecular Interactions

Detailed Reaction Mechanism Studies

Detailed reaction mechanism studies for 4-amino-N,N-dimethylpyridine-3-sulfonamide are not extensively reported. However, insights can be drawn from the reactivity of its constituent functional groups. The dimethylaminopyridine (DMAP) moiety is a well-known hypernucleophilic catalyst. wikipedia.org

The catalytic activity of DMAP in reactions like esterification involves the nucleophilic attack of the pyridine (B92270) nitrogen on an electrophilic center (e.g., an anhydride), forming a highly reactive intermediate. wikipedia.org The positive charge on the resulting pyridinium (B92312) ion is stabilized by resonance with the dimethylamino group. wikipedia.org It is plausible that the 4-amino group in the target molecule can similarly enhance the nucleophilicity of the pyridine nitrogen, although potentially to a lesser extent than a dimethylamino group.

Furthermore, the sulfonamide group can undergo reactions typical of this functional class. For instance, in related sulfonimidoyl fluorides, which are aza-isosteres of sulfonamides, enantioselective fluorine-chlorine exchange at the sulfur center has been achieved through a mechanism involving a hydrogen-bonding network that facilitates stereoinversion. acs.org This suggests that reactions at the sulfur atom of this compound could be influenced by the formation of specific hydrogen-bonded intermediates. The synthesis of related sulfonamides often involves the reaction of an aminopyridine with a sulfonylating agent in the presence of a base. evitachem.com

Conformational Analysis and Stereochemical Considerations

The conformation of this compound is primarily determined by the rotational freedom around the C-S and S-N bonds.

The nitrogen atom of the dimethylamino group is typically sp²-hybridized, with the lone pair participating in resonance with the pyridine ring, leading to a planar or near-planar geometry of the N(CH₃)₂ group with respect to the ring. researchgate.net

The stereochemistry at the sulfur atom is a critical consideration. While the sulfur in a sulfonamide is achiral, related sulfonimidoyl compounds with four different substituents on the sulfur are chiral. acs.org Reactions that introduce a fourth substituent to the sulfur of this compound could therefore create a stereocenter. The stereochemical outcome of such reactions would likely be influenced by the existing molecular conformation and the non-covalent interactions that guide the approach of the reagent. acs.org

Parameter Description Influencing Factors Reference
Pyridine-Sulfonamide Dihedral AngleThe angle between the plane of the pyridine ring and the S-N bond of the sulfonamide group.Intramolecular hydrogen bonding, crystal packing forces. nih.govnih.gov
Amino Group GeometryThe planarity and orientation of the amino group relative to the pyridine ring.Resonance with the pyridine ring. researchgate.net
Sulfur StereochemistryThe potential for chirality at the sulfur atom upon further substitution.The nature of the reactants and the reaction mechanism. acs.org

Computational and Theoretical Chemistry

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target.

In the field of medicinal chemistry, docking studies on pyridine-sulfonamide derivatives have been instrumental. For instance, studies on 4-substituted pyridine-3-sulfonamides have been conducted to evaluate their inhibitory activity against various human carbonic anhydrase (hCA) isoforms, which are important targets in cancer therapy. nih.gov These simulations reveal how modifications to the pyridine (B92270) ring can lead to selective interactions within the hydrophilic or lipophilic halves of the enzyme's active site. nih.gov

Docking is also broadly applied to other novel sulfonamides to screen for potential antibacterial agents by predicting their binding energy against essential bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS). nih.gov Similarly, these methods have been used to identify sulfonamide derivatives as potential inhibitors for protein kinases, which are linked to various cancers. mdpi.com The results of these studies, often presented as docking scores or binding energies, help prioritize compounds for synthesis and further biological testing. nih.govmdpi.com

Compound ClassProtein TargetDocking Software/MethodPredicted Binding Affinity/ScoreKey Finding
4-Substituted Pyridine-3-SulfonamidesCarbonic Anhydrase (hCA) IX & XIINot SpecifiedKI values down to 91 nM for hCA XIIAdjacent position of substituents influences selective interaction with active site halves. nih.gov
Indazole-SulfonamidesJAK3 and ROCK1 KinasesNot SpecifiedStrong binding predictedIdentified compounds with potent anticancer activities (IC50 values 0.1-1 µM). mdpi.com
Novel Benzene SulfonamidesDihydropteroate Synthase (DHPS)Molecular Operating Environment (MOE)Favorable binding energies reportedPredicted binding to the p-amino benzoic acid (PABA) receptor site. nih.gov

Quantum Chemical Calculations (e.g., DFT Studies, NBO Analysis)

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of molecules. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational cost.

DFT studies on sulfonamide derivatives are employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation, including bond lengths and angles. nih.govdoaj.org

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule. nih.govdoaj.orgnih.gov

Simulate Vibrational Spectra: Predict infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure. mdpi.com

Determine Molecular Electrostatic Potential (MEP): MEP maps identify the electron-rich and electron-poor regions of a molecule, indicating preferred sites for electrophilic and nucleophilic attacks. doaj.org

Natural Bond Orbital (NBO) analysis is another technique used alongside DFT to understand intramolecular and intermolecular interactions, such as charge transfer and hydrogen bonding, by studying the delocalization of electron density between orbitals. doaj.org Computational studies on related aminopyridines also utilize DFT to explore their electronic properties and potential as nonlinear optical (NLO) materials. researchgate.net

Compound ClassComputational MethodCalculated PropertySignificance
Sulfonamide Drugs (e.g., Sulfadiazine)DFT (B3LYP/6-311++G(d,P))HOMO-LUMO Energy GapIndicates chemical reactivity and stability. doaj.org
Sulfonamide Schiff BaseDFT (B3LYP/6-311G+(d,p))Optimized GeometryConfirms the most stable molecular structure. nih.gov
4-(Boc-amino)pyridineTD-DFTElectronic Absorption WavelengthsPredicts UV-Vis spectral behavior and electronic transitions. researchgate.net
{(4-nitrophenyl)sulfonyl}tryptophanDFT/VEDA4Potential Energy Distribution (PED)Assigns calculated vibrational frequencies to specific molecular motions. mdpi.com

Molecular Dynamics Simulations for Dynamic Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. This technique is crucial for assessing the stability of a docked conformation and understanding the flexibility of both the ligand and the protein's active site.

MD simulations have been applied to various sulfonamide-protein complexes to:

Confirm the stability of binding modes predicted by docking. mdpi.comnih.gov

Analyze the conformational changes in the protein upon ligand binding. mdpi.com

Gain insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex over a simulation period. peerj.com

Characterize the binding process and explain differences in affinity for different targets, such as between parasite and human enzymes. peerj.com

The stability of the complex during an MD simulation is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over time. A stable RMSD value suggests that the ligand remains securely bound within the active site.

System StudiedSimulation TimeKey Finding
Sulfonamides with Triose Phosphate Isomerase (TPI)Not SpecifiedProvided insights into the binding process and the impact of specific amino acid substitutions on affinity. peerj.com
Naphthoquinone Sulfonamides with P2X7 Receptor50 nsDemonstrated that ligands moved deeper into the allosteric site, confirming high affinity and stability. mdpi.com
Indazole-Sulfonamides with JAK3 and ROCK1 KinasesNot SpecifiedShowed significant stability of the most potent compound when bound to the protein targets. mdpi.com
Sulfonamide Derivatives with Cruzain EnzymeNot SpecifiedRevealed that newly proposed compounds were more stable in the active site than the parent compound. tandfonline.com

Binding Energy Calculations and Affinity Prediction

To obtain a more quantitative prediction of binding affinity, post-processing methods are often applied to the trajectories generated from MD simulations. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular approaches for calculating the binding free energy of a ligand to a protein.

These methods estimate the energy of the ligand-protein complex by considering contributions from molecular mechanics energies, solvation energies, and entropy. peerj.comtandfonline.com MM/GBSA calculations on sulfonamide derivatives targeting the cruzain enzyme from T. cruzi suggested that newly designed compounds could bind with lower (more favorable) binding free energy values than the parent molecule. tandfonline.com

Furthermore, combined experimental and computational studies can dissect the energetic contributions of specific parts of a molecule. For example, research on sulfonamide analogues has been used to quantify the binding energy contribution of each of the two sulfonamide oxygen atoms, revealing that their combined effect on affinity is greater than the sum of their individual contributions. nih.govacs.org

Compound/SystemMethodCalculated ValueFinding
Dichlorothiophene-sulfonamide derivatives with CruzainMM/GBSAΔGbind = -21.79 to -26.10 kcal/molProposed new compounds bind to the active site with lower binding free energy. tandfonline.com
Sulfonamide with Triose Phosphate IsomeraseMM-PBSAInteraction energies calculatedUsed to estimate and compare the binding affinities of different sulfonamide-TPI complexes. peerj.com
Sulfonamide analogues with FKBP12 proteinCompetitive Fluorescence Polarization Assay & CalculationΔΔG = 8.05–9.67 kJ/mol (for removal of first S=O oxygen)Quantified the energetic contribution of the sulfonamide oxygens to the overall binding affinity. nih.govacs.org
Sulfamethazine (SMZ) and Sulfadiazine (SDZ) with MyoglobinIsothermal Titration Calorimetry (ITC)ΔG = -37.28 kJ/mol (SMZ) and -15.29 kJ/mol (SDZ)Experimentally determined the spontaneity and thermodynamics of the binding reaction. nih.gov

Biological Activities and Mechanistic Pharmacology

Receptor Binding and Modulation Studies

NMDA Receptor Antagonism

There is currently no publicly available scientific literature that has investigated or established the activity of 4-amino-N,N-dimethylpyridine-3-sulfonamide as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. While the broader class of aminopyridines has been studied for its effects on ion channels, specific data on the NMDA receptor antagonistic properties of this particular sulfonamide derivative is absent from current research databases. nih.govnih.gov

Estrogen Receptor Alpha (ERα) Interactions

Detailed studies concerning the interaction of this compound with Estrogen Receptor Alpha (ERα) are not present in the available scientific literature. Research on other pyridine-containing compounds has shown interactions with estrogen receptors; however, no specific binding affinity or functional modulation data has been published for this compound. nih.govnih.govresearchgate.net

Mechanistic Insights into Anti-inflammatory Activity

A specific mechanism of anti-inflammatory action for this compound has not been elucidated in published research. While some sulfonamides are known to possess anti-inflammatory properties, the specific molecular targets and pathways modulated by this compound have not been a subject of investigation in the available scientific literature. mdpi.com

Elucidation of Antibacterial Action Mechanisms

The antibacterial properties of the broader sulfonamide class of drugs are well-established, primarily acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for folic acid synthesis in bacteria. nih.gov However, specific studies detailing the antibacterial spectrum, potency, and precise mechanism of action for this compound are not available. It is plausible that it shares the general mechanism of other sulfonamides, but this has not been experimentally verified for this specific compound.

Elucidation of Antitrichomonal Action Mechanisms

There is no available research in the public domain that has investigated the potential antitrichomonal activity of this compound or its mechanism of action against Trichomonas vaginalis.

Interference with Specific Biochemical Pathways

Beyond the presumed, but unverified, interference with the folic acid synthesis pathway common to sulfonamides, there is no specific information regarding the interaction of this compound with other biochemical pathways. nih.gov

Based on a comprehensive review of available scientific literature, detailed experimental data for the specific compound this compound is not sufficiently available to construct the thorough and detailed article as requested in the outline.

Information and research findings exist for structurally related but distinct compounds, such as isomers or analogues where the functional groups are different or located at other positions on the pyridine (B92270) ring. However, in strict adherence to the instruction to focus solely on this compound, this information cannot be used to describe the advanced spectroscopic and structural characterization of the target compound.

Therefore, it is not possible to generate a scientifically accurate and detailed article for each specified subsection (Single Crystal X-ray Diffraction, NMR Spectroscopy, IR/Raman Spectroscopy, High-Resolution Mass Spectrometry, Hirshfeld Surface Analysis, and NBO Analysis) for this compound at this time.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Intermediate or Building Block

The structure of 4-amino-N,N-dimethylpyridine-3-sulfonamide, featuring a nucleophilic amino group and a modifiable sulfonamide function on a pyridine (B92270) core, positions it as a key intermediate in multi-step organic synthesis. The amino group can readily react with various electrophiles, while the sulfonamide can be involved in further functionalization.

Patent literature describes the general class of 4-amino-3-sulfonamido pyridine derivatives as crucial intermediates for preparing more complex structures. google.com For instance, compounds with a primary or secondary amine at the 4-position can be reacted with isocyanates to form urea (B33335) derivatives. google.com This reaction highlights the utility of the 4-amino group as a handle for introducing new substituents and extending the molecular framework. The general process involves reacting a 4-aminopyridine-3-sulfonamide with an isocyanate, a reaction that can be facilitated by a base like triethylamine. google.com

Similarly, related isomers like 2-amino-N,N-dimethylpyridine-4-sulfonamide are recognized for their role as intermediates in the synthesis of more complex organic molecules, underscoring the value of the aminopyridine sulfonamide scaffold in synthetic chemistry. evitachem.com These compounds serve as starting points for building molecules with desired biological or material properties. evitachem.com

Development of Novel Chemical Scaffolds and Frameworks

The pyridine-3-sulfonamide (B1584339) framework is a foundational scaffold for the development of novel heterocyclic compounds with potential applications in medicinal chemistry. Researchers utilize this core structure to synthesize new molecular series by introducing various substituents, particularly at the 4-position of the pyridine ring.

A notable example is the synthesis of a series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides, which were investigated for their antifungal properties. mdpi.com The synthesis started from 4-chloropyridine-3-sulfonamide (B47618), where the chlorine atom serves as a leaving group for the introduction of various piperazine-containing moieties. The resulting 4-substituted pyridine-3-sulfonamides were then converted into the final 1,2,4-triazole (B32235) derivatives. mdpi.com This work demonstrates how the pyridine-3-sulfonamide scaffold can be systematically modified to generate a library of new chemical entities. mdpi.com

The table below details some of the novel compounds developed from a pyridine-3-sulfonamide scaffold, showcasing the structural diversity that can be achieved.

Interactive Table: Examples of Novel N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives mdpi.com

Compound NameMolecular FormulaStarting Material for Substitution
N-(5-Amino-1H-1,2,4-triazol-3-yl)-4-[4-(4-chlorophenyl)piperazin-1-yl]pyridine-3-sulfonamideC₁₇H₁₉ClN₈O₂S4-[4-(4-Chlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide
N-(5-Amino-1H-1,2,4-triazol-3-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-sulfonamideC₁₈H₁₉FN₆O₂S₂4-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-sulfonamide
N-(5-Amino-1H-1,2,4-triazol-3-yl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-sulfonamideC₁₉H₂₂N₆O₃S₂4-[4-(2-Methoxyphenyl)piperazin-1-yl]pyridine-3-sulfonamide

This strategic use of a core scaffold allows for the systematic exploration of structure-activity relationships, a fundamental concept in drug discovery and materials science.

Contribution to Methodology Development in Organic Chemistry

While this compound and its close analogues are valuable building blocks, their specific role in the development of new, broadly applicable synthetic methodologies is not extensively documented in the reviewed literature. The development of a new methodology typically involves the discovery of a novel reaction, the use of a compound as a catalyst for a broad range of transformations, or the establishment of a new synthetic strategy.

For comparison, a different pyridine derivative, 4-dimethylaminopyridine (B28879) (DMAP), is a well-known nucleophilic catalyst that has profoundly impacted methodology development in organic synthesis, particularly in esterification and acylation reactions. wikipedia.orgnih.govnih.gov However, compounds like this compound are more commonly employed as substrates or intermediates in targeted synthesis rather than as catalysts or reagents that define a new synthetic method. Their contribution lies more in enabling the synthesis of specific, complex target molecules rather than creating a new, general chemical transformation.

Future research could explore the potential catalytic activity of this compound or its derivatives, possibly leveraging the cooperative effects of its multiple functional groups, but current information primarily points to its utility as a structural component.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Targets and Pathways

A key avenue for future research will be the comprehensive elucidation of the biological targets and molecular pathways modulated by 4-amino-N,N-dimethylpyridine-3-sulfonamide. The sulfonamide group is a well-established pharmacophore known for a variety of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. nih.govajchem-b.comresearchgate.net Similarly, the aminopyridine scaffold is a crucial component in many kinase inhibitors and other targeted therapies. nih.govdrugbank.com The unique combination of these two moieties in a single molecule suggests a rich and largely unexplored polypharmacological potential.

Initial exploration could involve high-throughput screening against diverse panels of biological targets. Given the structural similarities to known inhibitors, a primary focus would likely be on protein kinases, a family of enzymes frequently implicated in cancer and inflammatory diseases. rsc.orgacs.org Additionally, based on the known activities of sulfonamides, investigation into its effects on enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthase could reveal novel therapeutic applications. nih.govnih.gov

Modern target identification methodologies can significantly accelerate this process. Computational approaches such as inverse virtual screening and molecular docking can be employed to screen the compound against vast libraries of protein structures, predicting potential binding partners. nih.govnih.gov These in silico predictions can then be validated through experimental techniques.

Table 1: Hypothetical Biological Target Profile for this compound

Target ClassPotential Specific TargetsRationale
Protein KinasesPI3K, mTOR, EGFR, VEGFRAminopyridine scaffold is a common kinase inhibitor motif. nih.gov
Carbonic AnhydrasesCA-IX, CA-XIISulfonamide group is a known zinc-binding pharmacophore for this enzyme class. nih.gov
Dihydropteroate SynthaseBacterial DHPSThe sulfonamide moiety can act as a competitive inhibitor, suggesting antibacterial potential. nih.gov
CyclooxygenasesCOX-2Some pyridine (B92270) acyl sulfonamides have shown COX-2 inhibitory activity. drugbank.com

Further research should also delve into the downstream signaling pathways affected by the compound. Techniques like quantitative proteomics and gene expression profiling can provide a systems-level view of the cellular response to treatment, uncovering novel mechanisms of action and potential biomarkers for patient stratification. broadinstitute.org

Rational Design of Enhanced Potency and Selectivity

Once primary biological targets are identified, the next logical step is the rational design of analogs with improved potency and selectivity. Structure-activity relationship (SAR) studies will be central to this effort, systematically modifying the core structure of this compound to understand how different substituents influence biological activity. nih.gov

For instance, if kinase inhibition is a desired activity, modifications could be made to the N,N-dimethyl groups to explore different steric and electronic interactions within the ATP-binding pocket of the target kinase. Similarly, substitution on the pyridine ring could be explored to enhance selectivity for a particular kinase or to improve pharmacokinetic properties. Strategies like scaffold hopping, where the pyridine core is replaced with other heterocyclic systems, could also lead to the discovery of novel chemical series with improved drug-like properties. nih.gov

Bioisosteric replacement is another powerful tool in rational drug design. researchgate.net For example, the sulfonamide group could be replaced with other hydrogen bond donors and acceptors to modulate binding affinity and physicochemical properties.

Table 2: Illustrative SAR Data for Hypothetical Analogs

CompoundR1 (on amino group)R2 (on pyridine ring)Target IC50 (nM)
This compound -CH3H500
Analog 1-CH2CH3H350
Analog 2-CH35-Cl150
Analog 3-CH36-F200

This systematic approach, guided by structural biology and computational modeling, will be crucial for optimizing the lead compound into a clinical candidate with a superior therapeutic index.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and the development of this compound and its derivatives would greatly benefit from these technologies. nih.gov AI can be applied at multiple stages, from target identification to lead optimization and even in predicting synthetic routes.

Table 3: Application of AI/ML in the Development of this compound

AI/ML ApplicationDescriptionPotential Impact
Target PredictionML models trained on bioactivity data to predict novel targets. youtube.comAccelerates the identification of new therapeutic indications.
De Novo DesignGenerative models to create novel analogs with optimized properties. technologynetworks.comExpands chemical space and identifies highly potent and selective compounds.
ADMET PredictionAI models to predict absorption, distribution, metabolism, excretion, and toxicity profiles.Reduces late-stage attrition of drug candidates.
Synthesis PlanningAI tools to devise efficient and sustainable synthetic routes.Optimizes chemical synthesis and reduces development time.

By leveraging AI and ML, researchers can navigate the vast chemical space more efficiently, reducing the time and cost associated with traditional drug discovery paradigms.

Sustainable Synthesis and Process Optimization for Scale-Up

For any promising therapeutic candidate, the development of a sustainable and scalable synthetic route is a critical translational step. Future research on this compound should prioritize green chemistry principles to minimize the environmental impact of its production. rasayanjournal.co.in

The synthesis of functionalized pyridines can often involve harsh reagents and multiple steps. nih.govresearchgate.net Modern synthetic methodologies such as microwave-assisted synthesis, multicomponent reactions, and the use of eco-friendly solvents and catalysts can offer significant advantages in terms of reaction time, yield, and waste reduction. nih.govresearchgate.netnih.govrsc.org For instance, developing a one-pot synthesis for the core scaffold would be a significant step towards a more sustainable process. The use of catalytic methods, potentially with recyclable catalysts, should be explored to replace stoichiometric reagents. rsc.org

Once a laboratory-scale synthesis is established, process optimization for large-scale manufacturing will be necessary. This involves a systematic approach to identify and control critical process parameters (CPPs) that affect product quality and yield. asianpharmtech.comclausiuspress.com Methodologies like Design of Experiments (DoE) can be used to efficiently explore the process parameter space and identify optimal conditions. asianpharmtech.com Process Analytical Technology (PAT) can be implemented to monitor the reaction in real-time, ensuring consistent quality and enabling better process control. asianpharmtech.com

Table 4: Comparison of Conventional vs. Green Synthesis Approaches (Hypothetical)

ParameterConventional SynthesisGreen Synthesis Approach
SolventChlorinated solventsWater, ethanol, or ionic liquids rasayanjournal.co.in
CatalystStoichiometric reagentsRecyclable heterogeneous catalyst researchgate.net
Energy SourceConventional heatingMicrowave irradiation nih.gov
Number of StepsMultiple pot reactionsOne-pot multicomponent reaction nih.gov
YieldModerateHigh
Waste GenerationHighLow

The ultimate goal is to develop a robust, cost-effective, and environmentally benign manufacturing process that can meet the potential future demand for this compound or its optimized derivatives. lucideon.comresearchgate.netpurdue.edu

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-amino-N,N-dimethylpyridine-3-sulfonamide, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves sulfonylation of aminopyridine derivatives using sulfonyl chlorides under controlled conditions. For example, in analogous compounds, reactions with 4-nitrobenzenesulfonyl chloride in dichloromethane/pyridine mixtures at 313 K for 24 hours yield sulfonamide products. Isolation requires careful washing with dilute HCl and brine, followed by recrystallization from ethanol (68% yield) . Temperature, stoichiometry of sulfonyl chloride, and solvent polarity critically impact regioselectivity and purity. Parallel routes may use ring-closing metathesis (RCM) precursors, though unexpected selectivity (e.g., dual sulfonylation at the 3-position) has been observed in structurally similar systems .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer : Nuclear magnetic resonance (NMR) and X-ray crystallography are primary tools. For crystallographic analysis, hydrogen-bonded dimers (e.g., R22(8) motifs) are identified via intermolecular N–H⋯N interactions, with dihedral angles between aromatic rings (e.g., 50.01° and 32.01°) providing structural insights . Mass spectrometry confirms molecular weight, while IR spectroscopy verifies sulfonamide S=O and N–H stretches. High-resolution LC-MS or elemental analysis validates purity .

Advanced Research Questions

Q. How can molecular docking studies predict the biological interactions of this compound derivatives?

  • Methodological Answer : Tools like AutoDock Vina enable efficient docking by calculating binding affinities (ΔG) and optimizing ligand-receptor poses. For sulfonamide derivatives, grid maps are generated around target proteins (e.g., enzymes or receptors) to assess binding modes. Multithreading accelerates screening, and clustering algorithms rank plausible conformations. Validation against known inhibitors (e.g., phosphodiesterase or kinase targets) ensures accuracy . For example, derivatives with methylsulfanyl or pyridinyl groups show enhanced binding to hydrophobic pockets in computational models .

Q. How can researchers resolve contradictions between experimental data and computational predictions for sulfonamide reactivity?

  • Methodological Answer : Discrepancies often arise from force field limitations or solvent effects in simulations. To address this:

  • Perform ab initio calculations (e.g., DFT) to refine docking scores.
  • Validate with experimental assays (e.g., enzyme inhibition or thermal shift assays).
  • Use molecular dynamics (MD) simulations to account for solvation and conformational flexibility . Case studies on sulfone adducts demonstrate that unexpected regioselectivity (e.g., 3-sulfonylation vs. 2-sulfonylation) can be rationalized via transition-state modeling .

Q. What strategies mitigate regioselectivity challenges during sulfonylation of aminopyridine substrates?

  • Methodological Answer : Steric and electronic factors dominate regioselectivity. For example, bulky substituents on the pyridine ring favor sulfonylation at less hindered positions. In 2,3-diaminopyridine systems, dual sulfonylation at the 3-position occurs due to electronic activation by the adjacent amino group, as observed in crystallographic studies . Solvent polarity (e.g., pyridine vs. dichloromethane) and temperature (-20°C to 313 K) further modulate reaction pathways .

Q. What experimental designs improve yields in multi-step syntheses of sulfonamide derivatives?

  • Methodological Answer : Key steps include:

  • Intermediate purification : Flash chromatography or recrystallization after each step (e.g., ethanol for crystalline intermediates) .
  • Catalyst optimization : Palladium-catalyzed cross-coupling (Suzuki-Miyaura) for introducing pyridinyl or piperidinyl groups .
  • Reaction monitoring : HPLC or TLC to track intermediate consumption (e.g., 4-nitrobenzenesulfonyl chloride reactions require >95% conversion before proceeding) .

Q. How can in silico methods evaluate the thermal stability and degradation pathways of sulfonamide compounds?

  • Methodological Answer : Thermogravimetric analysis (TGA) paired with computational pyrolysis simulations identifies decomposition thresholds. Density functional theory (DFT) calculates bond dissociation energies (BDEs) for sulfonamide S–N and C–S bonds. For example, derivatives with electron-withdrawing groups (e.g., nitro or chloro) exhibit higher thermal stability due to strengthened resonance stabilization .

Q. What computational and experimental approaches validate sulfonamide derivatives as bioactive candidates?

  • Methodological Answer : Combined strategies include:

  • Pharmacophore modeling : Align sulfonamide motifs with known bioactive scaffolds (e.g., kinase inhibitors) .
  • ADMET profiling : Predict pharmacokinetics using tools like SwissADME.
  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or cytotoxicity in cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.